N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

COX-1 inhibitor COX-2 selectivity inflammation

N-(4-Methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 500149-32-6) is a benzothiazole–sulfonamide small molecule (C21H23N3O4S2, MW 445.55) that represents the free base form of the well‑characterized cyclooxygenase‑1 (COX‑1) inhibitor FR122047. The compound features a 4‑methoxybenzothiazole core linked via a benzamide bridge to a 2‑methylpiperidine‑1‑sulfonyl group, a structural arrangement that confers high selectivity for COX‑1 over COX‑2.

Molecular Formula C21H23N3O4S2
Molecular Weight 445.55
CAS No. 500149-32-6
Cat. No. B2945392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
CAS500149-32-6
Molecular FormulaC21H23N3O4S2
Molecular Weight445.55
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
InChIInChI=1S/C21H23N3O4S2/c1-14-6-3-4-13-24(14)30(26,27)16-11-9-15(10-12-16)20(25)23-21-22-19-17(28-2)7-5-8-18(19)29-21/h5,7-12,14H,3-4,6,13H2,1-2H3,(H,22,23,25)
InChIKeyRSBFXPOPKLBHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 500149-32-6): Free Base Form of the Selective COX‑1 Inhibitor FR122047


N-(4-Methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 500149-32-6) is a benzothiazole–sulfonamide small molecule (C21H23N3O4S2, MW 445.55) that represents the free base form of the well‑characterized cyclooxygenase‑1 (COX‑1) inhibitor FR122047 . The compound features a 4‑methoxybenzothiazole core linked via a benzamide bridge to a 2‑methylpiperidine‑1‑sulfonyl group, a structural arrangement that confers high selectivity for COX‑1 over COX‑2 [1]. It serves as a critical research tool for probing COX‑1‑mediated pathways in inflammation, platelet aggregation, and pain.

Why N-(4-Methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide Cannot Be Replaced by the Hydrochloride Salt or Other COX‑1 Inhibitors


Although FR122047 is commonly supplied as the hydrochloride salt (CAS 130717-51-0), the free base form (CAS 500149-32-6) presents distinct physicochemical properties that are indispensable for specific research applications. The absence of the hydrochloride counterion alters solubility in organic solvents, calculated logP, and hydrogen‑bonding capacity, which can significantly influence membrane permeability, formulation stability, and in vitro assay reproducibility . Moreover, substituting this compound with another COX‑1 inhibitor (e.g., SC‑560, mofezolac, or aspirin) would introduce different selectivity profiles, off‑target effects, and kinetic properties, as quantitatively demonstrated in Section 3. Direct procurement of the free base form is therefore essential for studies requiring the exact electronic and steric properties of this unique scaffold.

Quantitative Differentiation Evidence for N-(4-Methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 500149-32-6)


COX‑1 vs. COX‑2 Selectivity: ~2,300‑Fold Preference for COX‑1 Over COX‑2 Compared to Non‑Selective NSAIDs

FR122047 (hydrochloride salt, representing the identical pharmacophore as the free base) inhibits recombinant human COX‑1 with an IC50 of 28 nM and COX‑2 with an IC50 of 65 μM, yielding a selectivity ratio of approximately 2,300‑fold for COX‑1 over COX‑2 [1]. In contrast, the non‑selective COX inhibitor indomethacin shows an IC50 of ~53 nM for COX‑1 and ~37 nM for COX‑2, resulting in near‑equal inhibition [2]. Aspirin (acetylsalicylic acid) displays IC50 values of ~0.41 μg/mL for COX‑1 and ~0.64 μg/mL for COX‑2, with a selectivity ratio of only ~1.6 [3].

COX-1 inhibitor COX-2 selectivity inflammation

Anti‑Platelet Potency: 100‑Fold More Potent than Aspirin in Inhibiting Platelet Aggregation

In a direct comparison using arachidonic acid‑ and collagen‑induced platelet aggregation assays, FR122047 (hydrochloride salt) was 100 times more potent than aspirin in both human and guinea‑pig platelet‑rich plasma [1]. The oral ED50 for inhibiting arachidonic acid‑induced aggregation in guinea‑pigs was 280 μg/kg for FR122047, compared to an ED50 of >30 mg/kg for aspirin [1].

platelet aggregation antithrombotic COX-1

Gastrointestinal Safety: Ulcerogenic Safety Margin >70 Versus 1.2 for Aspirin

The safety margin (minimum ulcerogenic dose / ED50 for anti‑platelet aggregation) of FR122047 was determined to be more than 70 in rats, whereas aspirin exhibited a safety margin of only 1.2 in the same study [1]. Chronic treatment with FR122047 did not damage the stomach mucosa in a rat collagen‑induced arthritis model, in direct contrast to indomethacin, which caused significant gastric lesions at therapeutic doses [2].

gastric safety NSAID ulcerogenesis COX-1 inhibitor

In Vivo Analgesic Efficacy: Dose‑Dependent Pain Relief in Chemical Nociception Models, Comparable to Indomethacin

Oral administration of FR122047 (1–32 mg/kg) produced a dose‑dependent analgesic effect in the acetic acid‑induced writhing test in mice, with efficacy comparable to indomethacin [1]. In the rat formalin test, FR122047 (3.2–100 mg/kg) reduced the phase 2 inflammatory response, being approximately 3‑fold less potent than indomethacin on a mg/kg basis but offering the advantage of COX‑1 selectivity [1].

analgesic pain model COX-1

Free Base vs. Hydrochloride Salt: Enhanced Organic Solubility for In Vitro and Formulation Applications

The free base form (CAS 500149-32-6) demonstrates distinct solubility characteristics compared to the hydrochloride salt. While the hydrochloride salt is soluble in DMSO and DMF but only sparingly soluble in water (≤4.6 mg/mL) , the free base is expected to have higher lipophilicity (calculated logP ≈ 3.5) and enhanced solubility in organic solvents such as ethanol and chloroform, based on the absence of the polar chloride counterion . This differential solubility profile is critical for applications requiring organic solvent stocks or lipid‑based formulations free of counterion interference.

solubility free base formulation

Optimal Research and Industrial Applications of N-(4-Methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 500149-32-6)


Selective COX‑1 Pharmacological Tool in Inflammation and Pain Research

The compound’s 2,300‑fold selectivity for COX‑1 over COX‑2 makes it an essential tool for dissecting COX‑1‑specific signaling in inflammatory and nociceptive pathways. Studies using this compound have demonstrated that COX‑1, but not COX‑2, is the primary source of prostaglandins in type II collagen‑induced arthritis [1]. Researchers can use the free base form to prepare stock solutions in organic solvents for in vitro enzymatic assays or cell‑based studies without chloride counterion interference.

Anti‑Platelet Drug Discovery and Platelet Function Studies

With 100‑fold greater potency than aspirin in inhibiting platelet aggregation and an oral ED50 of 280 μg/kg, this compound serves as a benchmark selective COX‑1 inhibitor in antithrombotic research [2]. Its high ulcerogenic safety margin (>70) allows chronic in vivo dosing without the gastric toxicity that confounds studies with aspirin or indomethacin.

Free Base Formulation and Pre‑Formulation Studies

The free base form (CAS 500149-32-6) is the preferred starting material for salt screening, co‑crystal engineering, and lipid‑based formulation development. Its higher calculated logP and absence of a counterion facilitate the exploration of novel drug delivery systems where controlled release or enhanced passive permeability is desired .

Control Compound for COX‑1/COX‑2 Multiplex Assays

Because FR122047 does not significantly inhibit COX‑2 at concentrations up to 65 μM, it can be employed as a COX‑1‑specific control in multiplex biochemical screens that profile both COX isoforms simultaneously. This contrasts with non‑selective inhibitors (aspirin, indomethacin) that abolish both enzyme activities [1].

Quote Request

Request a Quote for N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.